beta-D-Galactopyranoside, methyl 3,4-O-(1-methylethylidene)-
Description
β-D-Galactopyranoside, methyl 3,4-O-(1-methylethylidene)- (CAS: 159922-67-5) is a galactose derivative featuring a methyl group at the anomeric position and a 3,4-O-isopropylidene protecting group. Its molecular formula is C₁₆H₂₂O₇, and it is structurally characterized by a β-D-galactopyranosyl ring system with a 4-methoxyphenyl aglycone (). The isopropylidene group stabilizes the 3,4-diol system, making the compound useful in synthetic chemistry for regioselective modifications (). Applications include its role in chiral compound detection via HPLC with laser-based chiroptical detectors ().
Properties
IUPAC Name |
(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-10(2)15-7-5(4-11)14-9(13-3)6(12)8(7)16-10/h5-9,11-12H,4H2,1-3H3/t5-,6-,7+,8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEWRADQNQAPED-SYHAXYEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)OC)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)O)OC)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204641 | |
| Record name | Methyl 3,4-O-(1-methylethylidene)-β-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14897-47-3 | |
| Record name | Methyl 3,4-O-(1-methylethylidene)-β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14897-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,4-O-(1-methylethylidene)-β-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranoside, methyl 3,4-O-(1-methylethylidene)- typically involves the protection of hydroxyl groups on the galactose molecule. One common method includes the use of acyl halides to produce acylated derivatives . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve high-efficiency liquid chromatography for purification . The process ensures that the compound is produced in high purity and yield, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Beta-D-Galactopyranoside, methyl 3,4-O-(1-methylethylidene)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include acyl halides for acylation, and various oxidizing and reducing agents . The conditions often involve controlled temperatures and the use of solvents like methanol.
Major Products: The major products formed from these reactions include various acylated derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
Beta-D-Galactopyranoside, methyl 3,4-O-(1-methylethylidene)- is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism by which beta-D-Galactopyranoside, methyl 3,4-O-(1-methylethylidene)- exerts its effects involves its interaction with specific enzymes and proteins. For example, it can act as an inhibitor for certain protease enzymes by binding to their active sites and preventing substrate access . This interaction often involves multiple electrostatic and hydrogen bonds, which stabilize the inhibitor-enzyme complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications in Protecting Groups and Substituents
Methyl β-D-Galactopyranoside Derivatives
- Methyl 2-deoxy-β-D-galactopyranoside and 6-fluoro derivatives (): These derivatives lack hydroxyl groups at specific positions (e.g., C2 or C6), altering hydrogen-bonding interactions with proteins like immunoglobulin A J539 (Fab'). The 6-O-methyl derivative shows reduced steric hindrance, enhancing binding affinity compared to the parent compound.
Methyl 3,4-O-Isopropylidene-β-L-Arabinopyranoside (CAS: 6960-39-0; ):
- Structural difference: Arabinose (C5 epimer of galactose) replaces galactose.
- Molecular formula : C₆H₁₂O₅ (vs. C₁₆H₂₂O₇ for the target compound).
- Impact: The change in sugar configuration (L-arabinose vs. D-galactose) affects solubility and biological recognition.
Methyl 6-O-Acetyl-4-O-Benzyl-β-D-Glucopyranoside Derivatives ():
- Substituents : Acetyl and benzyl groups at C6 and C4, respectively.
- Synthetic utility : Benzyl groups facilitate selective deprotection in oligosaccharide synthesis.
Physicochemical Properties
| Compound Name | Molecular Formula | CAS Number | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₆H₂₂O₇ | 159922-67-5 | 326.34 g/mol | 3,4-O-isopropylidene, 4-methoxyphenyl |
| Methyl 2-deoxy-β-D-galactopyranoside | C₇H₁₄O₅ | N/A | 178.18 g/mol | C2 deoxy, enhanced protein binding |
| Methyl 3,4-O-isopropylidene-β-L-arabinopyranoside | C₆H₁₂O₅ | 6960-39-0 | 164.16 g/mol | Arabinose backbone, compact structure |
| Methyl 6-O-(4-nitrobenzoyl)-α-D-glucopyranoside | C₁₄H₁₇NO₉ | N/A | 343.29 g/mol | Nitrobenzoyl ester, high polarity |
Key Research Findings
Structural Flexibility : The 3,4-O-isopropylidene group in the target compound provides conformational rigidity, critical for stereoselective synthesis ().
Biological Interactions : Deoxygenation or fluorination at C2/C6 significantly impacts protein binding ().
Sugar Backbone Variations: Switching from galactose to arabinose () or glucose () alters solubility and metabolic stability.
Biological Activity
Beta-D-Galactopyranoside, methyl 3,4-O-(1-methylethylidene)- (commonly referred to as Methyl 3,4-O-isopropylidene-β-D-galactopyranoside) is a carbohydrate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, molecular interactions, and pharmacokinetic profiles.
| Property | Value |
|---|---|
| Molecular Formula | C10H18O6 |
| Molar Mass | 234.25 g/mol |
| Density | 1.30 ± 0.1 g/cm³ |
| Melting Point | 137-138 °C |
| Boiling Point | 382.9 ± 42.0 °C |
| pKa | 12.71 ± 0.70 |
Antimicrobial Activity
Recent studies have demonstrated that methyl β-D-galactopyranoside esters exhibit significant antimicrobial properties against various pathogens. The compounds synthesized from this sugar derivative were tested against several Gram-positive and Gram-negative bacteria as well as fungi.
In Vitro Testing Results
- Tested Pathogens : Bacillus subtilis, Escherichia coli, and other strains.
- Minimum Inhibitory Concentration (MIC) : Ranged from to mg/ml.
- Minimum Bactericidal Concentration (MBC) : Ranged from to mg/ml.
These results indicate that certain derivatives of methyl β-D-galactopyranoside possess promising antifungal functionality compared to their antibacterial activities .
Molecular Docking Studies
Molecular docking studies were conducted using AutoDock Vina to explore the binding affinities of these compounds with biological targets, particularly the SARS-CoV-2 main protease.
- Key Residues Interacted : Cys145, His41, MET165, GLY143, THR26, and ASN142.
- Binding Mode : The compounds formed multiple electrostatic and hydrogen bonds with the active site, indicating a strong potential for inhibiting viral activity.
The molecular dynamics simulations further validated these docking results, confirming the stability of the docked complexes over time .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that specific acyl chains significantly enhance the biological activity of these compounds:
- Most Potent Groups : Palmitoyl (C16) and 4-chlorobenzoyl groups when combined with sugar moieties exhibited the highest activity against human and fungal pathogens.
This insight into SAR is crucial for guiding future modifications and optimizations of these compounds for enhanced therapeutic efficacy .
Pharmacokinetics and Toxicity
Pharmacokinetic profiling of methyl β-D-galactopyranoside esters indicated favorable absorption and distribution characteristics:
- ADMET Properties : In silico predictions showed promising results regarding absorption, distribution, metabolism, excretion, and toxicity (ADMET), suggesting that these compounds may be safer alternatives for therapeutic applications.
The combination of in vitro testing and computational predictions supports the potential use of these esters as effective inhibitors in both antimicrobial and antiviral therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
